![molecular formula C11H9NO3S B1655663 (4-Nitrophenyl)(thiophen-2-yl)methanol CAS No. 40310-37-0](/img/structure/B1655663.png)
(4-Nitrophenyl)(thiophen-2-yl)methanol
Overview
Description
(4-Nitrophenyl)(thiophen-2-yl)methanol, also known as NPTM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NPTM is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Luminescence Sensitization
- Application : (4-Nitrophenyl)(thiophen-2-yl)methanol derivatives have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. These compounds demonstrate potential in enhancing the luminescence efficiency of lanthanide ions, which is significant in various applications including lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).
Synthesis of Novel Compounds
- Application : The compound has been used in the synthesis of unique molecular structures such as aziridin-2-yl]methanol and its derivatives. This showcases its role as a precursor in synthetic chemistry, leading to the creation of new compounds with potential applications in pharmaceuticals and material science (Madesclaire et al., 2013).
Development of Conducting Polymers
- Application : (4-Nitrophenyl)(thiophen-2-yl)methanol has been involved in the synthesis of conducting polymers. These polymers are soluble in common organic solvents and show promise for use in electrochromic devices, highlighting the compound's significance in the field of material science and electronic applications (Variş et al., 2006).
Chemosensor Development
- Application : Derivatives of (4-Nitrophenyl)(thiophen-2-yl)methanol have been used to develop chemosensors for detecting metal ions like Ag(+). This application is crucial in environmental monitoring and industrial processes, where the detection and measurement of metal ions are essential (Tharmaraj et al., 2012).
Solvatochromism and Chemical Sensing
- Application : Nitro-substituted derivatives of this compound have been investigated for their solvatochromic properties. These compounds can act as probes for investigating solvent mixtures and as switches in solvatochromic devices, which are useful in analytical chemistry and sensor technologies (Nandi et al., 2012).
properties
IUPAC Name |
(4-nitrophenyl)-thiophen-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7,11,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFSPZRPZUTONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656474 | |
Record name | (4-Nitrophenyl)(thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)(thiophen-2-yl)methanol | |
CAS RN |
40310-37-0 | |
Record name | (4-Nitrophenyl)(thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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